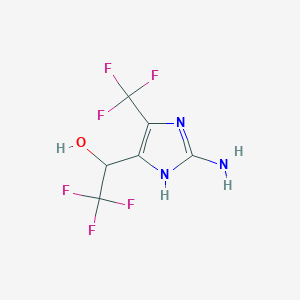
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol is a compound that features both an imidazole ring and a trifluoromethyl group. This combination of functional groups imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of trifluoromethylated ketones with amines under specific conditions. For instance, trifluoromethylated ketones can be added dropwise to a solution of 2,6-diaminopyridine in methanol at 0°C, followed by heating under reflux for 24 hours . This method allows for the formation of the desired imidazole derivative with high specificity.
Analyse Chemischer Reaktionen
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.
Wirkmechanismus
The mechanism by which 1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound within the active sites of enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-(trifluoromethyl)-1H-imidazol-4-yl)-2,2,2-trifluoroethanol can be compared with other trifluoromethyl-containing compounds such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound also features a trifluoromethyl group but has a different heterocyclic ring structure, leading to distinct chemical and biological properties.
Trifluoromethylated ketones: These compounds are precursors in the synthesis of various fluorinated derivatives and have applications in organic synthesis.
The uniqueness of this compound lies in its combination of an imidazole ring and a trifluoromethyl group, which imparts a unique set of chemical and physical properties that are valuable in multiple fields of research and industry.
Eigenschaften
Molekularformel |
C6H5F6N3O |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
1-[2-amino-4-(trifluoromethyl)-1H-imidazol-5-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)2-1(14-4(13)15-2)3(16)6(10,11)12/h3,16H,(H3,13,14,15) |
InChI-Schlüssel |
ZFYGWMGIWKVLRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(N1)N)C(F)(F)F)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


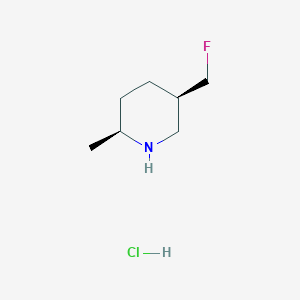
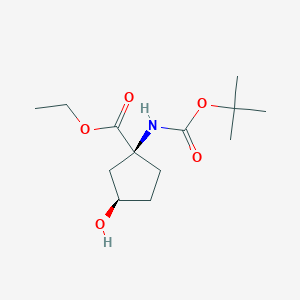

![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
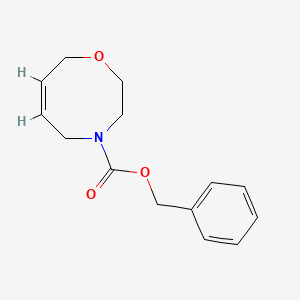
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)
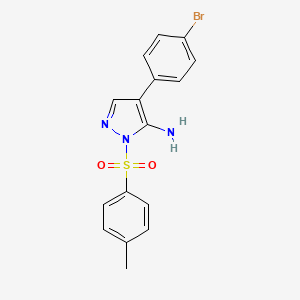
![3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15227807.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
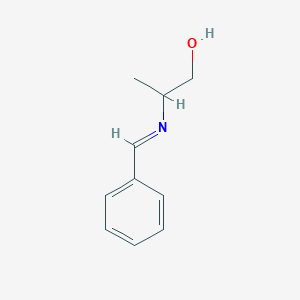
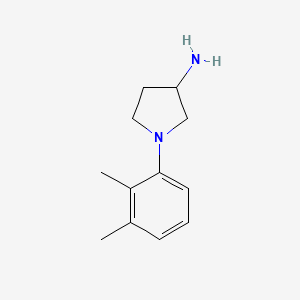

![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)
